molecular formula C20H21N5O2 B5561538 3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5561538
M. Wt: 363.4 g/mol
InChI Key: HXMLHPRCUREQSX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties . This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Synthesis and Chemical Structure

Research into the synthesis of related compounds has led to the development of various derivatives with potential pharmacological activities. For instance, the synthesis of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities showcases the compound's utility in creating substances with significant biological effects (S. Riyadh, 2011). Another study focused on the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents, highlighting the compound's potential in addressing inflammation and microbial infections (R. Aggarwal et al., 2014).

Pharmacological Applications

The pharmacological applications of compounds related to 3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one are diverse. For example, the discovery of potent and selective inhibitors of Phosphodiesterase 1 for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases demonstrates the compound's relevance in developing treatments for complex conditions (Peng Li et al., 2016). Additionally, the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety for antitrypanosomal activity further illustrates the chemical's potential in contributing to novel antiparasitic therapies (Nadia A. Abdelriheem et al., 2017).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of derivatives highlight their importance in the development of new therapeutic agents. The synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents underlines the ongoing efforts to combat microbial resistance through chemical innovation (I. H. El Azab & S. Abdel‐Hafez, 2015). Similarly, the development of a novel series of anticancer and antidiabetic Spirothiazolidines analogs from 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one showcases the compound's utility in creating effective treatments for both cancer and diabetes (E. M. Flefel et al., 2019).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, pyrazolo[1,5-a]pyrimidines in general have shown a wide range of biological activities, including antitrypanosomal activity, antischistosomal activity, and inhibitory effects on various enzymes .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant impact in medicinal chemistry and material science . Future research may focus on developing new synthetic routes and applications for these compounds.

properties

IUPAC Name

3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-23-14-20(27-19(23)26)8-11-24(12-9-20)18-13-16(15-5-3-2-4-6-15)22-17-7-10-21-25(17)18/h2-7,10,13H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMLHPRCUREQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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